2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile (PDMP) is a nitrogen-containing heterocyclic compound that is used in many scientific and medical research applications. PDMP is a versatile compound with a wide range of applications, including drug design and development, biochemistry, and pharmacology. PDMP is of particular interest due to its unique structure, which is composed of a pyrrole ring with a 5-membered carbonitrile ring attached to it. This structure allows PDMP to interact with biological systems in a variety of ways, making it a valuable tool for research.
Scientific Research Applications
Antibacterial Activity
The synthesis of 2-amino-1,4-dihydropyrimidines —a class of molecules containing the 2-aminopyrimidine scaffold—has been investigated for its potential as a precursor to more potent antibacterial agents . Researchers have developed an efficient route to these compounds using ultrasound irradiation as an energy source. Notably, compounds 3 and 11 displayed comparable in vitro activity to ciprofloxacin against Staphylococcus aureus strains. Further studies explored the mechanism of action, and lead compounds 3, 6, and 11 were predicted to have acceptable pharmacokinetic properties.
Pharmacological Promiscuity
In the context of drug design, pharmacological promiscuity refers to compounds that can modulate multiple targets simultaneously. The multitargeted nature of 2-amino-1,4-dihydropyrimidines makes them promising candidates for combating infectious diseases and inflammation. These compounds were found to be nonsubstrates for various aminergic G-protein coupled receptors, ion channels, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors .
Biological Probes
Due to its unique structure, this compound may serve as a biological probe. Researchers can use it to study specific cellular processes or interactions, shedding light on biological mechanisms.
Mechanism of Action
Target of Action
Similar compounds have been found to target various aminergic g-protein coupled receptors, ion-channels, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors .
Mode of Action
It is known that compounds with similar structures can bind to multiple targets, modulating their activity . This multi-target approach can potentially enhance the compound’s effectiveness and reduce the likelihood of resistance development.
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, influencing the activity of multiple enzymes and receptors .
Pharmacokinetics
In silico admet profiling of similar compounds has predicted acceptable pharmacokinetic/drug-like properties .
Result of Action
Similar compounds have been shown to have antibacterial activity, with some compounds displaying comparable in vitro activity to ciprofloxacin in staphylococcus aureus strains .
properties
IUPAC Name |
2-amino-1-(4-hydroxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-8-9(2)16(13(15)12(8)7-14)10-3-5-11(17)6-4-10/h3-6,17H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLWWXAAGUIXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile |
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